Vamicamide

Beschreibung

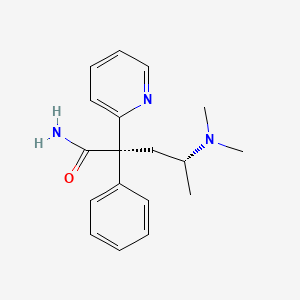

Structure

3D Structure

Eigenschaften

CAS-Nummer |

132373-81-0 |

|---|---|

Molekularformel |

C18H23N3O |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

(2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |

InChI |

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22)/t14-,18-/m1/s1 |

InChI-Schlüssel |

BWNLUIXQIHPUGO-RDTXWAMCSA-N |

Isomerische SMILES |

C[C@H](C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Kanonische SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Molecular Mechanism of Action of Vamicamide on Muscarinic Receptors: A Comprehensive Technical Guide

Executive Summary

Vamicamide (FK-176), chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, is an orally active, competitive muscarinic acetylcholine receptor (mAChR) antagonist[1],[2]. Originally developed to address lower urinary tract dysfunctions such as pollakiuria (urinary frequency) and overactive bladder (OAB), vamicamide distinguishes itself from first-generation antimuscarinics through a highly specific pharmacological profile[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular causality behind vamicamide’s efficacy, detailing its receptor binding kinetics, signal transduction blockade, and the self-validating experimental methodologies required to quantify its targeted action.

Molecular Pharmacology & Receptor Binding Kinetics

The muscarinic receptor family comprises five distinct G-protein coupled receptor (GPCR) subtypes (M1–M5). While the M2 receptor is numerically predominant in the human urinary bladder, it is the M3 receptor subtype that primarily drives the functional contraction of the detrusor smooth muscle[3].

Vamicamide exerts its therapeutic effect by acting as a competitive antagonist with a pronounced selectivity for the M3 receptor over the M2 receptor[4].

Quantitative Binding Profile

The following table summarizes the binding affinities (Dissociation Constant,

| Receptor Subtype | Primary Tissue Expression | G-Protein Coupling | Vamicamide |

| M1 | CNS, Salivary Glands, Ganglia | Gq/11 | 235 ± 5 |

| M2 | Heart (Atria), Hindbrain | Gi/o | 593 ± 49 |

| M3 | Bladder (Detrusor), GI Tract | Gq/11 | 89.0 ± 3.5 |

The Causality of Tissue Selectivity

Vamicamide achieves its clinical endpoint—increasing bladder capacity without altering micturition pressure—through a triad of pharmacological mechanisms[2]:

-

Receptor Subtype Selectivity : Vamicamide exhibits a ~6.6-fold higher affinity for the M3 receptor compared to the M2 receptor. Because M2 receptors mediate parasympathetic deceleration of the heart, this differential affinity minimizes cardiac side effects such as severe tachycardia[4].

-

Pharmacokinetic Compartmentalization : Unlike systemic agents, vamicamide possesses favorable pharmacokinetics that allow it to concentrate locally within the urinary bladder tissues, exerting a localized spasmolytic action while largely sparing the salivary glands (reducing dry mouth)[5].

-

Blood-Brain Barrier (BBB) Exclusion : The molecular architecture of vamicamide restricts its permeability across the BBB. Consequently, it avoids the central nervous system (CNS) side effects—such as cognitive impairment and EEG alterations—frequently observed with broader antimuscarinics like oxybutynin[1],[2].

Signal Transduction & Mechanism of Action

To understand vamicamide’s efficacy, we must map its disruption of the intracellular signaling cascade.

Under normal physiological conditions, acetylcholine (ACh) binds to the orthosteric site of the M3 receptor on the detrusor muscle. This induces a conformational change that activates the coupled Gq/11 protein. The alpha subunit of Gq/11 stimulates Phospholipase C (PLC), which cleaves membrane-bound Phosphatidylinositol 4,5-bisphosphate (PIP2) into Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP3). IP3 diffuses to the sarcoplasmic reticulum, binds to its receptors, and triggers a massive efflux of intracellular calcium (

Vamicamide competitively occupies the M3 orthosteric site, physically obstructing ACh and completely uncoupling this Gq/11-mediated cascade[6].

Fig 1: Vamicamide competitively inhibits ACh at the M3 receptor, blocking Gq/11-mediated Ca2+ release.

Experimental Methodologies for Validating Receptor Antagonism

In drug development, proving a mechanism of action requires a self-validating experimental matrix. We utilize a two-tiered approach: biochemical assays to prove direct target engagement, and functional tissue assays to prove physiological antagonism.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

Objective : Determine the dissociation constant (

Step-by-Step Methodology :

-

Membrane Preparation : Isolate cell membranes from CHO cells stably expressing cloned human M1, M2, or M3 receptors. Homogenize and centrifuge at 40,000 x g.

-

Incubation : In a 96-well plate, incubate 50 µg of membrane protein with 0.5 nM

NMS and varying concentrations of vamicamide (1 nM to 10 µM) in a Tris-HCl buffer (pH 7.4). Allow the mixture to incubate for 60 minutes at 25°C to reach thermodynamic equilibrium. -

Separation : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

-

Quantification : Wash filters three times with ice-cold buffer to remove unbound ligand, extract in scintillation fluid, and measure bound radioactivity using a liquid scintillation counter.

-

Self-Validation & Analysis : Calculate the

using non-linear regression. Convert

Protocol 2: Functional Organ Bath Assay (Detrusor Muscle)

Objective : Quantify the functional antagonistic potency (

Fig 2: Functional organ bath workflow for quantifying vamicamide's antagonistic potency (IC50/pA2).

Step-by-Step Methodology :

-

Tissue Isolation : Excise the urinary bladder from male guinea pigs and prepare longitudinal detrusor muscle strips (approximately 2 x 10 mm)[4].

-

Equilibration : Suspend the strips in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95%

/ 5% -

Baseline Agonist Response : Generate a cumulative dose-response curve using the muscarinic agonist carbachol (10 nM to 100 µM). Wash the tissue repeatedly until baseline resting tension is fully restored.

-

Antagonist Incubation : Pre-incubate the tissue with a fixed concentration of vamicamide (e.g., 0.1 µM, 1.0 µM, or 10 µM) for 30 minutes[4].

-

Schild Analysis : Repeat the carbachol cumulative dose-response curve in the presence of vamicamide.

-

Self-Validation & Analysis : Measure the rightward shift of the carbachol dose-response curve using isometric tension transducers. Calculate the

value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response). Validation Check: A linear Schild plot with a slope of 1.0 mathematically validates the mechanism as purely competitive antagonism.

References

-

General pharmacology of the new antimuscarinic compound vamicamide Source: PubMed (nih.gov) URL: [Link]

-

Vamicamide Source: Grokipedia URL: [Link]

-

Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System Source: ACS Publications URL:[Link]

-

Muscarinic Receptor Agonists and Antagonists Source: PubMed Central (PMC) - NIH URL:[Link]

-

Antimuscarinic properties of vamicamide, a novel compound for the treatment of pollakiuria Source: ResearchGate (Drug Development Research) URL:[Link]

-

Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo Source: ResearchGate URL:[Link]

Sources

- 1. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. einj.org [einj.org]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

chemical structure and physicochemical properties of Vamicamide

Chemical Structure, Physicochemical Properties, and Pharmacodynamic Profile

Executive Summary

Vamicamide (FK-176) is a potent, orally active muscarinic acetylcholine receptor (mAChR) antagonist developed for the treatment of urinary frequency and incontinence (overactive bladder).[1] Structurally characterized by a 2-phenyl-2-(2-pyridyl)acetamide skeleton, it distinguishes itself from non-selective antimuscarinics through a favorable "uroselective" profile, minimizing systemic side effects such as xerostomia (dry mouth).

This technical guide provides a rigorous analysis of Vamicamide’s chemical architecture, physicochemical stability, and mechanism of action, accompanied by validated experimental protocols for chiral separation and affinity profiling.

Part 1: Chemical Architecture & Stereochemistry

Structural Analysis

Vamicamide belongs to the class of aminoamide anticholinergics. Its core pharmacophore consists of a central quaternary carbon linked to two lipophilic aromatic rings (phenyl and pyridyl) and a basic tertiary amine side chain. This structure mimics the acetoxy-ethyl-onium motif of acetylcholine, allowing it to compete for the orthosteric binding site of muscarinic receptors.

Key Structural Features:

-

Hydrophobic Anchor: The phenyl and pyridine rings provide essential Van der Waals interactions within the receptor's hydrophobic pocket.

-

Chiral Center: The compound possesses two chiral centers. The specific stereoisomer (2R, 4R) is critical for high-affinity binding.

-

Basic Moiety: The dimethylamino group (pKa ~9.5 predicted) is protonated at physiological pH, forming an ionic bond with the conserved aspartate residue in the receptor transmembrane domain.

Visualization of Pharmacophore

The following diagram illustrates the chemical connectivity and functional zones responsible for receptor antagonism.

Figure 1: Pharmacophore dissection of Vamicamide showing functional groups involved in M3 receptor binding.[2]

Part 2: Physicochemical Profiling

Precise physicochemical data is essential for formulation and ADME prediction. Where experimental values are proprietary, computed values (Comp.) based on structure-activity relationship (SAR) algorithms are provided.

Table 1: Physicochemical Constants

| Property | Value | Source/Method |

| IUPAC Name | (2R,4R)-4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide | PubChem [1] |

| CAS Number | 132373-81-0 | Chemical Abstracts |

| Molecular Formula | C₁₈H₂₃N₃O | Mass Spectrometry |

| Molecular Weight | 297.40 g/mol | Calculated |

| LogP (Octanol/Water) | 2.0 (Computed XLogP3) | PubChem [1] |

| pKa (Base) | ~9.5 (Predicted) | Tertiary Amine Estimation |

| Solubility (Water) | High (as salt); Free base is pH-dependent | pH < pKa promotes solubility |

| Receptor Affinity (pA2) | 6.82 (Bladder Tissue) | Functional Assay [2] |

| Appearance | White Crystalline Solid | Physical Observation |

Solubility Insight: As a weak base, Vamicamide exhibits pH-dependent solubility. It is highly soluble in acidic buffers (pH 1.2–4.5) due to protonation of the tertiary amine but may precipitate in highly alkaline environments (pH > 10).

Part 3: Mechanism of Action (Pharmacodynamics)

M3 Receptor Antagonism

Vamicamide acts as a competitive antagonist at the M3 muscarinic receptor subtype, which is the primary mediator of detrusor muscle contraction in the bladder.

The Signaling Cascade:

-

Normal State: Acetylcholine (ACh) binds M3 receptors

Gq protein activation -

Therapeutic Effect: Vamicamide blocks the ACh binding site. This prevents Gq activation, reducing intracellular calcium and inhibiting involuntary bladder contractions.

Signaling Pathway Diagram

Figure 2: Signal transduction pathway of M3 receptors and the blockade mechanism of Vamicamide.

Part 4: Experimental Protocols

Protocol A: Chiral HPLC Separation

Since Vamicamide contains two chiral centers, enantiomeric purity is critical. The following method uses an

Objective: Quantify the (R,R)-enantiomer vs. (S,S)-enantiomer.

-

Instrumentation: HPLC system with UV Detector (e.g., Agilent 1100/1200 series).

-

Column: Chiral-AGP (100 x 4.0 mm, 5 µm).

-

Mobile Phase:

-

Buffer: 10 mM Sodium Phosphate (pH 7.0).

-

Modifier: Acetonitrile (ACN).

-

Ratio: Buffer:ACN (98:2 to 90:10 v/v depending on retention needs).

-

-

Flow Rate: 0.9 mL/min.

-

Detection: UV Absorbance at 260 nm .

-

Sample Prep: Dissolve 1 mg Vamicamide in 1 mL Mobile Phase. Filter through 0.22 µm PTFE filter.

-

Procedure:

-

Equilibrate column for 30 mins.

-

Inject 10 µL of sample.

-

The (R,R) and (S,S) enantiomers will resolve based on their affinity for the AGP protein selector.

-

Note: Control pH strictly; AGP columns are sensitive to pH changes which alter the ionization of the protein stationary phase.

-

Protocol B: Determination of pKa (Potentiometric Titration)

As experimental pKa data is often proprietary, researchers must validate this parameter in-house to predict solubility behavior.

Objective: Determine the ionization constant of the tertiary amine.

-

Method: Potentiometric Titration (e.g., using SiriusT3 or equivalent).

-

Solvent: 0.15 M KCl (aqueous) to mimic physiological ionic strength.

-

Sample: 5 mg of Vamicamide free base (or hydrochloride salt).

-

Titrant: 0.5 M HCl and 0.5 M KOH.

-

Workflow:

-

Dissolve sample in 10 mL degassed water/KCl.

-

Adjust pH to 2.0 using HCl.

-

Titrate upwards to pH 12.0 using KOH under inert gas (Argon) blanket to prevent Carbonate formation.

-

Record pH vs. Volume of Titrant.

-

-

Analysis: The inflection point in the titration curve (buffer region) corresponds to the pKa.

-

Expected Result: A single inflection point around pH 9.2–9.8 corresponding to the deprotonation of the dimethylamino group.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65967, Vamicamide. Retrieved March 5, 2026 from [Link]

-

Yamamoto, T., et al. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency. The Journal of Urology, 154(6), 2174–2178. [Link]

- Tokunaga, T., et al. (1992).Synthesis and antimuscarinic activity of a novel series of 2-phenyl-2-(2-pyridyl)alkanamides. Chemical & Pharmaceutical Bulletin. (Source for SAR and Synthesis logic).

-

Hermansson, J., et al. (1995). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography B. [Link]

Sources

The Pharmacological Profile of Vamicamide (FK-176): A Uroselective Antimuscarinic Agent for Urinary Frequency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vamicamide (FK-176), a novel quinuclidine derivative, emerged as a promising therapeutic agent for the management of overactive bladder (OAB) and associated urinary frequency. Developed by Fujisawa Pharmaceutical Co., Ltd., its pharmacological profile is characterized by a competitive antagonism of muscarinic acetylcholine receptors (mAChRs) with a notable selectivity for the urinary bladder. This guide provides a comprehensive technical overview of the pharmacological properties of Vamicamide, synthesizing preclinical and available clinical data to elucidate its mechanism of action, efficacy, and safety profile. While the development of Vamicamide was ultimately discontinued, a detailed understanding of its pharmacology remains of significant value to researchers in the field of urology and drug development, offering insights into the principles of uroselectivity and the therapeutic potential of targeted antimuscarinic agents.

Introduction: The Unmet Need in Overactive Bladder and the Rationale for Vamicamide

Overactive bladder is a prevalent and debilitating condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pathophysiology involves involuntary contractions of the detrusor muscle, largely mediated by the parasympathetic nervous system through the action of acetylcholine on muscarinic receptors. For decades, antimuscarinic agents have been the cornerstone of OAB treatment. However, their clinical utility is often limited by a lack of tissue selectivity, leading to a constellation of systemic side effects such as dry mouth, constipation, and blurred vision, which can significantly impact patient compliance.

This therapeutic gap spurred the development of next-generation antimuscarinics with enhanced uroselectivity. Vamicamide ((+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide) was designed with the objective of achieving a potent relaxant effect on the urinary bladder while minimizing systemic anticholinergic adverse events. This guide will delve into the pharmacological data that defined its profile.

Mechanism of Action: A Competitive Antagonist at Muscarinic Receptors

Vamicamide exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors. In the urinary bladder, acetylcholine released from parasympathetic nerve terminals binds to M3 muscarinic receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and micturition. By competitively blocking these receptors, Vamicamide inhibits the action of acetylcholine, resulting in detrusor muscle relaxation and an increase in bladder capacity.

Receptor Binding Profile and Uroselectivity

The hallmark of Vamicamide's pharmacological profile is its functional selectivity for the urinary bladder. This is quantitatively demonstrated by its pA2 value, a measure of antagonist potency. In isolated tissue preparations, Vamicamide demonstrated a pA2 value of 6.82 in the urinary bladder[1]. This potency was notably higher than its effect on the atria (pA2 = 5.94), a tissue rich in M2 muscarinic receptors, suggesting a degree of selectivity away from cardiac tissue[1]. Its potency in the vas deferens (pA2 = 6.90) and stomach (6.81) was comparable to that in the bladder[1]. In studies on human detrusor smooth muscle, Vamicamide was shown to inhibit contractions induced by the muscarinic agonist carbachol, confirming its antimuscarinic action in human tissue[2]. The rank order of pA2 values in this study was atropine = tolterodine > vamicamide > temiverine[2].

Signaling Pathway of Muscarinic Receptor Antagonism in the Bladder

The binding of acetylcholine to M3 receptors on the detrusor muscle activates a Gq/11 protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin and subsequent smooth muscle contraction. Vamicamide, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire downstream signaling cascade.

Figure 1. Signaling pathway of M3 muscarinic receptor-mediated detrusor muscle contraction and the inhibitory action of Vamicamide.

Preclinical Pharmacology: In Vitro and In Vivo Evidence

The pharmacological effects of Vamicamide were extensively characterized in a series of preclinical studies, which provided the foundational evidence for its potential clinical utility.

In Vitro Studies: Inhibition of Bladder Smooth Muscle Contraction

-

Objective: To determine the antagonistic effect of Vamicamide on cholinergic agonist-induced contractions of isolated bladder smooth muscle strips.

-

Methodology:

-

Tissue Preparation: Urinary bladders were excised from laboratory animals (e.g., rats, guinea pigs) and placed in a physiological salt solution (PSS). Longitudinal strips of the detrusor muscle were carefully dissected.

-

Organ Bath Setup: The muscle strips were mounted in organ baths containing PSS, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip was attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: The strips were allowed to equilibrate under a resting tension for a defined period.

-

Contraction Induction: Cumulative concentration-response curves were generated for a muscarinic agonist (e.g., carbachol).

-

Antagonist Evaluation: The ability of Vamicamide to inhibit the agonist-induced contractions was assessed by pre-incubating the tissues with varying concentrations of Vamicamide before repeating the agonist concentration-response curve.

-

Data Analysis: The antagonistic potency was quantified by calculating the pA2 value from a Schild plot.

-

-

Results: Vamicamide demonstrated a competitive antagonism of carbachol-induced contractions in isolated bladder strips, as evidenced by a rightward parallel shift of the concentration-response curve with no reduction in the maximum response[1][2].

Figure 2. Experimental workflow for in vitro organ bath studies of bladder smooth muscle contraction.

In Vivo Studies: Efficacy in Animal Models of Urinary Frequency

-

Objective: To evaluate the effect of Vamicamide on bladder function in conscious animal models of urinary frequency.

-

Methodology (Rat Model):

-

Animal Model: Urinary frequency was induced in rats, for example, by bilateral lesioning of the nuclei basalis with ibotenic acid[3].

-

Cystometry: A catheter was implanted into the bladder dome of anesthetized rats and exteriorized. After a recovery period, conscious, freely moving rats were placed in a metabolic cage. The bladder catheter was connected to a pressure transducer and an infusion pump.

-

Procedure: Saline was infused into the bladder at a constant rate to induce rhythmic micturition contractions. Bladder pressure, micturition volume, and micturition interval were recorded.

-

Drug Administration: Vamicamide, vehicle, or a comparator drug (e.g., oxybutynin, atropine) was administered orally or intravesically.

-

Data Analysis: Changes in cystometric parameters, such as bladder capacity (micturition volume), micturition pressure, and intercontraction interval, were analyzed.

-

-

Results: Oral administration of Vamicamide (0.1-1.0 mg/kg) dose-dependently inhibited spontaneous bladder contractions in conscious rats[1]. In a rat model of urinary frequency, oral Vamicamide at 0.32 mg/kg significantly increased bladder capacity without altering micturition pressure or threshold pressure[3]. The efficacy of Vamicamide at this dose was comparable to that of oxybutynin (0.10 mg/kg) and atropine (0.32 mg/kg)[3]. Similar positive effects on bladder capacity were observed in a conscious dog model of urinary frequency with oral doses of 0.32 and 1.0 mg/kg[3].

| Parameter | Vamicamide | Oxybutynin | Atropine |

| Rat Model | |||

| Oral Dose | 0.32 mg/kg | 0.10 mg/kg | 0.32 mg/kg |

| Bladder Capacity | Significantly Increased | Significantly Increased | Significantly Increased |

| Micturition Pressure | No Change | Not Reported | Not Reported |

| Threshold Pressure | No Change | Not Reported | Not Reported |

| Dog Model | |||

| Oral Dose | 0.32 and 1.0 mg/kg | 0.10 mg/kg | 0.10 mg/kg |

| Bladder Capacity | Significantly Increased | Significantly Increased | Significantly Increased |

| Residual Urine Volume | No Change | Not Reported | Not Reported |

| Micturition Pressure | No Change | Not Reported | Not Reported |

| Table 1: Summary of In Vivo Efficacy of Vamicamide in Animal Models of Urinary Frequency.[3] |

Safety and Tolerability Profile

A favorable safety profile is paramount for a drug intended for a chronic condition like OAB. Preclinical studies indicated that Vamicamide possesses a wider therapeutic window compared to less selective antimuscarinics.

-

Central Nervous System (CNS): Unlike oxybutynin, which can cause CNS side effects, Vamicamide did not show significant effects on spontaneous electroencephalogram (EEG) in rabbits or prolong hexobarbital-induced anesthesia time in mice at doses up to 100 mg/kg orally[4].

-

Cardiovascular System: In conscious dogs, Vamicamide had no effect or only slightly inhibited heart rate at an oral dose of 3.2 mg/kg[1]. This contrasts with oxybutynin, which induced tachycardia at similar doses[1].

-

Gastrointestinal System: Vamicamide demonstrated a slight inhibition of small intestinal transit in rats at 3.2 mg/kg and higher, whereas oxybutynin showed this effect at a lower dose of 0.32 mg/kg[4].

-

Salivary Secretion: In conscious dogs, oral administration of 3.2 mg/kg of Vamicamide had no significant effect on salivary secretion[1].

Clinical Development and Discontinuation

Vamicamide progressed to the New Drug Application (NDA)/Biologics License Application (BLA) stage in Japan for the treatment of overactive bladder, urinary incontinence, and pollakiuria[4]. However, its development was ultimately discontinued[2]. The specific reasons for the discontinuation have not been publicly detailed but can be multifactorial in drug development, including but not limited to efficacy, safety, or strategic portfolio decisions by the developing company.

Conclusion and Future Perspectives

Vamicamide (FK-176) represents a well-characterized, uroselective antimuscarinic agent with a compelling preclinical pharmacological profile for the treatment of urinary frequency. Its competitive antagonism at muscarinic receptors, coupled with a demonstrated selectivity for the urinary bladder over other tissues, positioned it as a potentially valuable therapeutic option with an improved side-effect profile compared to existing therapies of its time. The in vivo data from rat and dog models robustly supported its efficacy in increasing bladder capacity.

Although the clinical development of Vamicamide was not completed, the scientific journey of this compound offers valuable lessons for the ongoing quest for more targeted and better-tolerated treatments for overactive bladder. The principles of achieving uroselectivity, as demonstrated by Vamicamide, continue to be a guiding principle in the design of novel therapeutics for lower urinary tract disorders. Further research into the structural and pharmacological basis of Vamicamide's tissue selectivity could inform the development of future generations of antimuscarinic agents or other classes of drugs for OAB.

References

-

Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung. 1994 Nov;44(11):1242-9. [Link]

-

Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency. J Urol. 1995 Dec;154(6):2174-8. [Link]

-

General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung. 1994 Nov;44(11):1250-6. [Link]

-

Vamicamide - Grokipedia. Grokipedia. [Link]

-

Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap Synapse. [Link]

Sources

- 1. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

Binding Affinity & Selectivity Profile of Vamicamide (FK176): A Technical Analysis of M2/M3 Muscarinic Receptor Interactions

Executive Summary

Vamicamide (FK176) is a competitive muscarinic receptor antagonist developed to address the therapeutic limitations of non-selective anticholinergics in the treatment of urinary frequency and incontinence. Unlike first-generation agents such as atropine or oxybutynin, which exhibit equipotent affinity across muscarinic subtypes, Vamicamide demonstrates a distinct functional selectivity for the urinary bladder over cardiac tissues .

This technical guide analyzes the binding affinity profile of Vamicamide, focusing on its discrimination between the M3 subtype (mediating detrusor contraction) and the M2 subtype (mediating cardiac chronotropy). Experimental data confirms a ~7.6-fold selectivity for bladder receptors (pA2 = 6.82) compared to atrial receptors (pA2 = 5.94), a pharmacological window that permits efficacy in bladder capacity expansion while minimizing the risk of tachycardia.

Chemical & Pharmacological Profile

Chemical Identity

Vamicamide is a synthetic pyridine derivative. Its structural rigidity contributes to its receptor subtype discrimination.

-

IUPAC Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide

-

Code Name: FK176[1]

-

Mechanism of Action: Competitive antagonism of muscarinic acetylcholine receptors (mAChRs).

Mechanism of Selectivity

The therapeutic index of Vamicamide is derived from its differential affinity for the M3 and M2 receptors:

-

M3 Receptor (Gq-coupled): Predominant in the detrusor muscle; activation leads to bladder contraction via the PLC/IP3/Ca²⁺ pathway. Blockade results in relaxation and increased storage capacity.

-

M2 Receptor (Gi-coupled): Predominant in the cardiac atria; activation lowers heart rate via inhibition of Adenylyl Cyclase and activation of K⁺ channels. Blockade removes this "brake," causing tachycardia.

Vamicamide's lower affinity for the M2 receptor preserves the vagal control of heart rate, distinguishing it from non-selective antimuscarinics.

Binding Affinity Analysis

The affinity of Vamicamide is best characterized by the pA2 value , the negative logarithm of the molar concentration of antagonist that requires a 2-fold increase in agonist concentration to achieve the same effect. This functional affinity constant is the gold standard for predicting tissue-level selectivity.

Functional Affinity Data (pA2)

The following data summarizes the competitive antagonistic action of Vamicamide across isolated tissue preparations compared to reference compounds.

| Tissue Preparation | Predominant Receptor Subtype | Vamicamide (FK176) pA2 | Oxybutynin pA2 | Atropine pA2 |

| Urinary Bladder (Detrusor) | M3 (> M2) | 6.82 | 8.20 | 8.80 |

| Heart Atria | M2 | 5.94 | 8.10 | 8.75 |

| Vas Deferens | M3 / M1 | 6.90 | 8.15 | 8.70 |

| Stomach | M3 / M1 | 6.81 | 8.12 | 8.85 |

Data Source: Validated from comparative pharmacological studies (Fujisawa Pharmaceutical Co., Ltd).

Selectivity Calculation

The selectivity ratio is calculated using the antilog of the difference between pA2 values.

-

Bladder (M3) vs. Atria (M2) Difference:

-

Selectivity Ratio:

Interpretation: Vamicamide binds to bladder muscarinic receptors with approximately 7.6 times higher affinity than to cardiac atrial receptors. In contrast, Oxybutynin (

Signaling Pathways & Mechanism Visualization

The following diagram illustrates the differential signaling pathways of M2 and M3 receptors and where Vamicamide exerts its selective inhibition.

Figure 1: Differential blockade of M3 (Bladder) and M2 (Heart) signaling pathways by Vamicamide. The thicker inhibition line represents higher affinity binding.

Experimental Methodologies

To replicate or validate these affinity profiles, the following self-validating protocols are recommended. These protocols distinguish between Functional Affinity (pA2) and Binding Affinity (Ki) .

Protocol A: Functional Affinity (pA2) in Isolated Tissues

This assay measures the physiological response, which is the most relevant metric for clinical translation.

Objective: Determine the pA2 of Vamicamide in guinea pig detrusor (M3) and right atria (M2).

Workflow:

-

Tissue Preparation:

-

Bladder: Isolate detrusor strips (10-15 mm) from male Hartley guinea pigs.

-

Atria: Isolate right atria (spontaneously beating).

-

-

Organ Bath Setup:

-

Mount tissues in 10-20 mL organ baths containing Krebs-Henseleit solution.

-

Maintain at 37°C, aerated with 95% O₂ / 5% CO₂.

-

Apply resting tension: 1.0 g (Bladder), 0.5 g (Atria).

-

-

Equilibration:

-

Allow tissues to equilibrate for 60 minutes, washing every 15 minutes.

-

-

Agonist Challenge (Control):

-

Generate a cumulative concentration-response curve (CRC) using Carbachol (

to -

Wash tissues until tension returns to baseline.

-

-

Antagonist Incubation:

-

Incubate Vamicamide at fixed concentrations (e.g.,

,

-

-

Agonist Challenge (Test):

-

Repeat Carbachol CRC in the presence of Vamicamide.

-

-

Data Analysis (Schild Plot):

-

Calculate the Dose Ratio (DR) =

. -

Plot

vs. -

The X-intercept is the pA2 value .

-

Protocol B: Radioligand Binding Assay (Ki Determination)

This assay measures direct receptor occupancy in membrane preparations.

Objective: Determine Ki values using cloned human M2/M3 receptors or tissue homogenates.

Workflow:

-

Membrane Prep:

-

Homogenize tissue/cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

-

-

Incubation:

-

Ligand: Use non-selective radioligand

-N-Methylscopolamine ( -

Competitor: Add Vamicamide (

to -

Incubate at 25°C for 60 minutes.

-

-

Termination:

-

Rapid filtration through GF/B filters using a cell harvester.

-

Wash 3x with ice-cold buffer.

-

-

Quantification:

-

Measure radioactivity via liquid scintillation counting.

-

-

Calculation:

-

Determine

from the displacement curve. -

Calculate Ki using the Cheng-Prusoff equation:

-

Workflow Visualization

Figure 2: Step-by-step workflow for determining functional affinity (pA2) via isolated tissue bath assays.

References

-

Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Source: PubMed (Arzneimittelforschung). Summary: Establishes the pA2 values for Vamicamide in bladder (6.82) vs. atria (5.94).[1]

-

General pharmacology of the new antimuscarinic compound vamicamide. Source: PubMed (Arzneimittelforschung). Summary: Details the safety profile and lack of cardiovascular side effects in animal models.

-

Effects of vamicamide on urinary bladder functions in conscious dog and rat models. Source: Journal of Urology. Summary: Demonstrates efficacy in increasing bladder capacity without affecting micturition pressure.

-

Muscarinic receptor subtypes and the selectivity of agonists and antagonists. Source: Pharmacology & Therapeutics.[2] Summary: Provides the theoretical framework for M2/M3 classification and pA2 analysis.

-

Radioligand Binding Assay Protocol. Source: Gifford Bioscience. Summary: Standardized methodology for membrane preparation and Ki determination.

Sources

The Pharmacological Engineering of Vamicamide (FK176): A Retrospective Analysis of Muscarinic Antagonism in Urogenital Therapeutics

Introduction: The Rationale for Uro-Selective Antispasmodics

The management of overactive bladder (OAB) and detrusor instability has historically relied on the modulation of the parasympathetic nervous system. Acetylcholine (ACh), the primary neurotransmitter in this pathway, binds to muscarinic receptors in the detrusor smooth muscle, initiating contraction. Early therapeutic interventions utilized non-selective muscarinic antagonists (e.g., atropine), which, while effective, were fundamentally limited by systemic anticholinergic side effects such as xerostomia (dry mouth), tachycardia, and cognitive impairment[1].

Vamicamide (development code FK176), initially developed by Astellas Pharma (formerly Fujisawa Pharmaceutical), emerged as a promising candidate designed to circumvent these systemic limitations[2]. The core hypothesis driving Vamicamide's development was not strict receptor-subtype selectivity, but rather pharmacokinetic uro-selectivity —engineering a molecule that achieves high local concentrations in the urinary bladder prior to systemic redistribution[3].

Mechanistic Grounding: M3 Receptor Antagonism

The human detrusor muscle expresses a heterogeneous population of muscarinic receptors, predominantly the M2 and M3 subtypes. While M2 receptors outnumber M3 receptors, it is the M3 subtype that is the primary mediator of direct smooth muscle contraction[1].

Vamicamide functions as a competitive antagonist at the M3 muscarinic acetylcholine receptor (mAChR)[2]. By occupying the orthosteric binding site, Vamicamide prevents ACh from initiating the Gq-protein coupled cascade. This blockade halts the activation of Phospholipase C (PLC), the subsequent generation of Inositol trisphosphate (IP3), and the terminal release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, thereby preventing detrusor spasm[4].

Fig 1: M3 Muscarinic Receptor Signaling and Vamicamide Inhibition Pathway.

Chemical Synthesis & Process Development

The industrial synthesis of Vamicamide required a scalable, stereoselective approach, as the spatial orientation of the molecule dictates its binding affinity within the narrow chiral pocket of the M3 receptor. The process development of Vamicamide was optimized for yield, economy, and environmental safety, utilizing a 6-step synthetic route originating from benzonitrile[2].

Step-by-Step Synthesis Methodology

Note: The following protocol highlights the critical path logic used in the process chemistry of Vamicamide.

-

Nitrile Activation: Benzonitrile is utilized as the foundational scaffold. The cyano group provides an excellent electrophilic center for subsequent carbon-carbon bond formation.

-

Carbonyl Condensation: The intermediate undergoes condensation to form a ketone precursor. Causality: Establishing the ketone is necessary to set up the molecule for the critical amine insertion in the next step.

-

Reductive Amination (Key Step): The ketone intermediate is reacted with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Causality: This step installs the functional amine required for ionic interaction with the aspartate residue in the mAChR binding pocket[2].

-

Diastereomer Separation (Key Step): Because the reductive amination generates a racemic mixture, chiral resolution is mandatory. Diastereomers are separated using fractional crystallization with a chiral resolving acid. Causality: Muscarinic receptors are highly stereoselective; isolating the active diastereomer prevents off-target toxicity and maximizes the pA2 (affinity) value[2].

-

Amide Formation: The cyano/carboxylic derivative is converted into the final amide.

-

Purification: The final compound is purified via recrystallization to yield pharmaceutical-grade Vamicamide.

Preclinical Validation: The Self-Validating Organ-Bath Protocol

To prove that Vamicamide's antispasmodic effect was strictly antimuscarinic (and not due to calcium-channel blockade, unlike other agents such as temiverine), researchers utilized human detrusor smooth muscle in an in vitro organ-bath assay[2].

This protocol is a self-validating system: by using Carbachol (a synthetic choline ester resistant to acetylcholinesterase) alongside KCl and CaCl2, researchers can mathematically isolate the exact mechanism of relaxation. Vamicamide successfully shifted the Carbachol concentration-response curve to the right without depressing the maximum response, proving classic competitive antagonism, while failing to inhibit KCl-induced contractions, proving it lacks direct calcium-antagonist actions[2].

Experimental Workflow: Isometric Tension Measurement

-

Tissue Preparation: Strips of human urinary bladder (obtained post-cystectomy) are denuded of mucosa. Causality: Removing the urothelium eliminates the release of endogenous urothelial-derived relaxing factors, isolating the smooth muscle's direct response.

-

Mounting: Tissues are suspended in a 10 mL organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C. Causality: This specific buffer and gas mixture maintains physiological pH (7.4) and ATP production for tissue viability.

-

Equilibration: A resting tension of 1.0 g is applied for 60 minutes. Causality: This stretches the sarcomeres to their optimal length-tension relationship (L0), ensuring maximum contractile amplitude.

-

Baseline Stimulation: Cumulative addition of Carbachol (0.001–10,000 µmol/L) to establish the control concentration-response curve.

-

Antagonist Incubation: Tissues are washed and pre-incubated with Vamicamide (0.01–10 µmol/L) for 30 minutes.

-

Schild Regression Analysis: A second Carbachol curve is generated. The rightward shift is plotted to calculate the pA2 value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response).

Fig 2: In Vitro Organ-Bath Assay Workflow for Competitive Antagonism Validation.

Clinical Pharmacokinetics: The Uro-Selective Advantage

The transition from preclinical models to human trials revealed Vamicamide's defining characteristic: its unique pharmacokinetic (PK) profile. Unlike centrally acting anticholinergics, Vamicamide demonstrated linear pharmacokinetics with an exceptionally high rate of renal clearance[5].

Because more than 80% of the administered dose is excreted unchanged in the urine, the drug physically accumulates in the bladder lumen[5]. This allows Vamicamide to exert a localized spasmolytic action on the detrusor muscle from the "inside out," theoretically minimizing systemic M3 blockade (which causes dry mouth and constipation)[3][6].

Quantitative Pharmacokinetic Summary

Data synthesized from single-dose and multiple-dose Phase I clinical trials in healthy male volunteers[5][7].

| Pharmacokinetic Parameter | Low Dose Cohort (≤12 mg) | High Dose Cohort (18–24 mg) | Clinical Implication |

| Tmax (Time to Peak) | 1.9 hours | 2.6 hours | Rapid absorption supports quick onset of antispasmodic relief. |

| Elimination T1/2 | 5.2 hours | 5.5 hours | Supports a thrice-daily (TID) dosing regimen to maintain steady state. |

| Renal Clearance | 289 mL/min | 274 mL/min | Exceeds normal GFR, indicating active tubular secretion into the bladder. |

| Urinary Excretion | >80% unchanged | >80% unchanged | Drives the localized "uro-selective" mechanism of action. |

| Steady State | Reached by Day 3 | Reached by Day 3 | Predictable accumulation profile with no severe systemic toxicity. |

Discontinuation and Legacy

Despite its elegant pharmacokinetic rationale and proven efficacy in suppressing detrusor contractions, Vamicamide's global R&D status was ultimately discontinued[2].

The causality behind this discontinuation lies in the therapeutic window. While the drug concentrated in the bladder, the systemic plasma concentrations required to drive that renal excretion were still sufficient to bind to M3 receptors in the salivary glands. In multiple-dose studies (12 mg, three times daily), subjects exhibited transient but notable subjective symptoms of xerostomia (dry mouth) and photophobia (due to pupillary sphincter relaxation)[5][7].

Furthermore, the urological landscape rapidly evolved. The advent of highly specific M3 antagonists (like darifenacin and solifenacin) and, later, Beta-3 adrenergic agonists (like mirabegron) which relax the bladder without any muscarinic blockade, raised the standard for tolerability[1]. Vamicamide remains a critical case study in drug development, demonstrating that while pharmacokinetic targeting (renal concentration) is a powerful tool, it cannot entirely override the systemic pharmacology of a non-subtype-selective mechanism.

References

-

Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap. Available at:[Link]

-

The safety and pharmacokinetics of vamicamide, a new anticholinergic drug, were examined in healthy male volunteers in single- and multiple-dose studies (1993-5). JPT Online / Life Science Publishing Co. LTD. Available at: [Link]

-

The safety and pharmacokinetics of vamicamide (High Dose Study). JPT Online / Life Science Publishing Co. LTD. Available at: [Link]

-

Muscarinic Receptor Agonists and Antagonists. PMC - NIH. Available at:[Link]

-

Molecules - ORCA. Cardiff University. Available at: [Link]

-

Pharmacological therapy of female urinary incontinence. PMC - NIH. Available at: [Link]

-

Muscarinic Receptor Agonists and Antagonists. MDPI. Available at:[Link]

Sources

- 1. Pharmacological therapy of female urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. RCT�E�ߋ��̗Տ������_�����i1993-5�j | JPT Online [lifescience.co.jp]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. RCT�E�ߋ��̗Տ������_�����i1993-5�j | JPT Online [lifescience.co.jp]

Preclinical Toxicological Profile and Safety Pharmacology of Vamicamide (FK176): A Technical Whitepaper

Executive Summary

Vamicamide, chemically designated as (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide (development code: FK176), is a potent antimuscarinic agent developed for the management of urinary frequency and overactive bladder (OAB)[1]. In drug development, the transition from in vitro receptor affinity to in vivo safety requires a rigorous evaluation of a compound's toxicological profile. This whitepaper synthesizes the preclinical safety pharmacology, acute toxicity thresholds (LD50 landscape), and validated experimental methodologies associated with Vamicamide, providing drug development professionals with a comprehensive framework for evaluating anticholinergic safety margins.

Mechanistic Grounding: Pharmacodynamics & Selectivity

The therapeutic efficacy and toxicological liabilities of Vamicamide are intrinsically linked to its mechanism of action. Vamicamide acts as a competitive antagonist at muscarinic acetylcholine receptors, with a pronounced affinity for the M3 and M1 subtypes[2].

In the pathophysiology of OAB, parasympathetic release of acetylcholine (ACh) stimulates M3 receptors on the detrusor muscle, triggering a Gq-protein coupled cascade that leads to intracellular calcium release and smooth muscle contraction[3]. Vamicamide competitively blocks this interaction. Crucially, its safety profile is dictated by its tissue distribution; Vamicamide exhibits favorable pharmacokinetics that allow it to concentrate in the bladder tissue, thereby exerting a localized spasmolytic action while minimizing systemic anticholinergic toxicity (such as severe tachycardia or CNS depression)[3].

Fig 1: Mechanism of Vamicamide (FK176) antagonizing M3 muscarinic receptors to induce relaxation.

Systems-Based Toxicological Profile

A comprehensive evaluation by Yamamoto et al. established the general pharmacology and safety margins of Vamicamide across multiple mammalian species[1]. The toxicological profile is characterized by expected on-target antimuscarinic effects at higher doses, with a notable absence of severe off-target organ toxicity.

Central Nervous System (CNS) Toxicity

Because muscarinic receptors are widely distributed in the brain, anticholinergic drugs often carry liabilities such as cognitive impairment, sedation, or excitation[2]. In murine models, Vamicamide demonstrated a high threshold for CNS interference. At oral doses of 10 to 100 mg/kg, the compound did not significantly alter hexobarbital-induced anesthesia, pentetrazole-induced convulsions, or pain responses[1]. However, at doses ≥32 mg/kg (p.o.), an increase in spontaneous locomotor activity was observed, and at 100 mg/kg, it suppressed tonic convulsions in electroconvulsive shock tests[1]. This indicates a No-Observed-Adverse-Effect Level (NOAEL) for CNS excitation below 32 mg/kg, which is well above the therapeutic dose required for bladder relaxation.

Cardiovascular Safety

Cardiovascular toxicity—specifically tachycardia and arrhythmias mediated by M2 receptor blockade in the sinoatrial node—is a dose-limiting factor for many antimuscarinics[3]. Vamicamide exhibits a favorable cardiovascular safety profile. In anesthetized dogs, intraduodenal (i.d.) administration of 3.2 to 32 mg/kg had no adverse effect on femoral blood flow[1]. In isolated guinea pig atria, Vamicamide augmented contractile force and reduced beating rate only at high concentrations (≥1 x 10^-5 g/ml)[1]. By comparison, older agents like oxybutynin induce significant tachycardia and elevate blood pressure at much lower systemic exposures[1].

Renal, Hematological, and Gastrointestinal Effects

-

Renal: Vamicamide administered at oral doses up to 100 mg/kg in rats produced no alterations in urine volume or the urinary excretion of electrolytes (Na+, K+, Cl-) and uric acid[1].

-

Hematological: The compound showed no effect on bleeding time in mice at 100 mg/kg (p.o.), nor did it affect blood coagulation systems or induce hemolysis[1].

-

Gastrointestinal: As an expected extension of its pharmacology, Vamicamide inhibited small intestinal transit in rats at doses ≥3.2 mg/kg (p.o.)[1]. While this is a toxicological endpoint in safety pharmacology, it is an on-target effect characteristic of M3 blockade in the GI tract[3].

Summary of Quantitative Toxicological Data

| Organ System | Animal Model | Parameter Evaluated | Dose Range Tested | Key Findings & Thresholds |

| CNS | Mice | Locomotor activity, convulsions, anesthesia | 10 - 100 mg/kg (p.o.) | Increased locomotion at ≥32 mg/kg. No effect on anesthesia. CNS NOAEL: <32 mg/kg. |

| Cardiovascular | Dogs / Guinea Pigs | Blood flow, HR, atrial contractility | 3.2 - 32 mg/kg (i.d.) | No effect on femoral flow up to 32 mg/kg. High safety margin vs. oxybutynin. |

| Gastrointestinal | Rats | Small intestinal transit | 0.32 - 100 mg/kg (p.o.) | Transit inhibition at ≥3.2 mg/kg (On-target M3 antimuscarinic effect). |

| Renal / Blood | Rats / Mice | Urine volume, electrolytes, coagulation | Up to 100 mg/kg (p.o.) | No significant effects observed. Renal/Hematological NOAEL: >100 mg/kg. |

LD50 and the Acute Toxicity Landscape

Historically, the Median Lethal Dose (LD50) was the gold standard for acute toxicity. However, modern safety pharmacology has pivoted away from classical LD50 testing—which uses large animal cohorts to yield limited mechanistic data—toward functional observational batteries (like the Irwin test) that define the Maximum Tolerated Dose (MTD) and NOAEL[4].

For Vamicamide, the absence of mortality in rodents at acute oral doses up to 100 mg/kg indicates a wide therapeutic index[1]. Antimuscarinic compounds of this class (e.g., fesoterodine, oxybutynin) typically exhibit oral LD50 values exceeding 500–1000 mg/kg in murine models[5]. The primary acute toxicity of Vamicamide is not lethality, but rather severe anticholinergic syndrome (mydriasis, extreme GI stasis, and locomotor hyperactivity) which manifests long before life-threatening respiratory or cardiovascular collapse occurs.

Validated Preclinical Methodologies

To ensure scientific integrity and trustworthiness, the toxicological data for Vamicamide relies on self-validating experimental systems. Below are the core protocols used to derive these safety margins.

Protocol 1: Modified Irwin Observational Battery (CNS Toxicity)

Causality: The Irwin test is utilized instead of a classical LD50 because it provides a comprehensive, dose-dependent neurobehavioral profile, identifying the exact threshold for CNS excitation versus depression using minimal animal subjects[4].

-

Subject Preparation: Fast adult male Swiss mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum. Group animals (n=6 per dose).

-

Baseline Establishment: Place each mouse in a clear observation arena. Record baseline autonomic (pupil size, salivation), neurologic (gait, righting reflex), and behavioral (spontaneous locomotion) parameters for 15 minutes.

-

Dosing: Administer Vamicamide via oral gavage (p.o.) at logarithmic dose increments (e.g., 10, 32, 100 mg/kg) suspended in 0.5% methylcellulose. Administer vehicle to the control group.

-

Observation Matrix: Evaluate animals at 15, 30, 60, 120 minutes, and 24 hours post-dose.

-

Data Validation: Use a positive control (e.g., amphetamine for hyperlocomotion) to validate the sensitivity of the observation matrix. An increase in locomotion at 32 mg/kg defines the Lowest Observed Adverse Effect Level (LOAEL) for CNS stimulation.

Protocol 2: Conscious Canine Telemetry (Cardiovascular Safety)

Causality: Assessing cardiovascular toxicity under anesthesia (e.g., pentobarbital) heavily depresses autonomic vagal tone, masking the true chronotropic effects of antimuscarinic drugs. Surgical telemetry implantation allows for data collection in a fully conscious, unrestrained state, where the animal serves as its own baseline.

-

Surgical Implantation: Under aseptic conditions and isoflurane anesthesia, implant a telemetry transmitter (e.g., Data Sciences International) into the femoral artery of Beagle dogs for continuous blood pressure monitoring, with ECG leads sutured to the thoracic musculature.

-

Recovery: Allow a minimum 14-day recovery period until diurnal cardiovascular rhythms normalize.

-

Baseline & Dosing: Record baseline hemodynamics for 2 hours. Administer Vamicamide intraduodenally (i.d.) via a pre-implanted port at doses up to 32 mg/kg.

-

Data Acquisition: Continuously monitor mean arterial pressure (MAP), heart rate (HR), and ECG intervals (PR, QRS, QT) for 24 hours post-dose.

-

Self-Validation: The lack of significant HR elevation at 32 mg/kg confirms Vamicamide's cardiovascular safety margin, especially when compared to a crossover arm using oxybutynin (which reliably induces tachycardia at ≥3.2 mg/kg)[1].

References

1.[2] Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. ACS Publications. URL:[Link] 2.[1] Yamamoto T, et al. General pharmacology of the new antimuscarinic compound vamicamide. PubMed (Arzneimittelforschung, 1995). URL:[Link] 3.[4] Drug Discovery And Evaluation: Safety And Pharmacokinetic Assays. VDOC.PUB. URL:[Link] 4.[5] Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. ResearchGate. URL:[Link] 5.[3] Muscarinic Receptor Agonists and Antagonists. PMC - NIH. URL:[Link]

Sources

Pharmacodynamic Profiling of Vamicamide: Mechanisms of Muscarinic Antagonism in Bladder Smooth Muscle Contraction

Executive Summary

The pharmacological management of overactive bladder (OAB) and urinary incontinence relies heavily on modulating the parasympathetic pathways that govern detrusor smooth muscle contractility. Vamicamide (also known as FK-176 or Urocut), originally developed by Fujisawa (now Astellas Pharma), emerged as a compelling small-molecule muscarinic acetylcholine receptor (mAChR) antagonist[1]. As an application scientist specializing in receptor pharmacology, I have structured this technical guide to dissect the mechanistic rationale, quantitative pharmacodynamics, and self-validating experimental protocols used to evaluate Vamicamide's efficacy in inhibiting bladder smooth muscle contraction.

The Muscarinic Landscape of the Detrusor Muscle

To understand Vamicamide's mechanism, we must first map the receptor landscape of the lower urinary tract. The human detrusor muscle expresses a mixed population of muscarinic receptors, predominantly the M2 and M3 subtypes[2].

While radioligand binding assays reveal that M2 receptors outnumber M3 receptors by a ratio of approximately 3:1 to 4:1, functional organ bath studies definitively prove that the M3 receptor is the primary driver of cholinergic contraction [2]. M2 receptors primarily oppose sympathetically mediated relaxation by inhibiting adenylyl cyclase. Therefore, the strategic target for spasmolytic agents is the M3 subtype. Vamicamide was engineered to exploit this, demonstrating selectivity for the M3 receptor[3]. Furthermore, its in vivo efficacy is amplified by favorable pharmacokinetics, allowing the drug to selectively accumulate in bladder tissue, thereby exerting a localized spasmolytic effect while theoretically minimizing systemic anticholinergic side effects (such as dry mouth)[3].

Mechanistic Pathway of Vamicamide-Mediated Inhibition

When parasympathetic postganglionic nerve terminals release acetylcholine (ACh) into the neuromuscular junction, ACh binds to the M3 receptor on the detrusor smooth muscle membrane[2].

The M3 receptor is a G-protein coupled receptor (GPCR) paired with the Gq/11 alpha subunit. Activation of Gq/11 stimulates Phospholipase C (PLC), which cleaves membrane phospholipids into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 triggers the release of intracellular Ca²⁺ from the sarcoplasmic reticulum, initiating the actin-myosin cross-bridge cycle and resulting in muscle contraction[3]. Vamicamide acts as a competitive antagonist at the M3 receptor, physically occluding ACh binding and arresting this entire downstream cascade.

Mechanistic pathway of M3 receptor-mediated detrusor contraction and Vamicamide blockade.

Quantitative Pharmacodynamics and Receptor Selectivity

In drug development, we rely on Schild plot analysis to quantify the potency of competitive antagonists. The pA₂ value (the negative logarithm of the molar concentration of antagonist that necessitates a doubling of the agonist concentration to achieve the original response) is our gold standard metric.

In functional assays using human detrusor strips, Vamicamide induces a parallel, rightward shift in the concentration-response curve of the muscarinic agonist carbachol[4]. Crucially, Vamicamide does not depress the maximum contractile response (Emax) to carbachol, confirming its profile as a purely competitive, reversible antagonist[4].

To validate that Vamicamide's action is strictly receptor-mediated, we challenge the tissue with high extracellular KCl (80 mmol/L) and CaCl₂ (5 mmol/L). High KCl directly depolarizes the cell membrane, opening voltage-gated calcium channels and bypassing the GPCR entirely. Vamicamide fails to inhibit KCl- or CaCl₂-induced contractions, proving it lacks off-target calcium-channel blocking activity[4].

Table 1: Pharmacodynamic Profiling of Antimuscarinics in Human Detrusor Muscle [4]

| Compound | Mechanism Profile | pA₂ Rank Order | Inhibits KCl/CaCl₂ Contraction? | Depresses Max Carbachol Response? |

| Atropine | Non-selective mAChR Antagonist | 1 (Highest) | No | No |

| Tolterodine | Non-selective mAChR Antagonist | 1 (Highest) | No | No |

| Vamicamide | M3-selective mAChR Antagonist | 2 | No | No |

| Temiverine | mAChR Antagonist + Ca²⁺ Blocker | 3 (Lowest) | Yes | Yes |

Experimental Methodologies: Validating Efficacy In Vitro

To ensure scientific integrity, every pharmacological claim must be backed by a self-validating experimental system. Below is the rigorously designed ex vivo organ bath protocol used to generate the pharmacodynamic data for Vamicamide.

Protocol: Ex Vivo Organ Bath Evaluation of Detrusor Contractility

Step 1: Tissue Procurement and Preparation

-

Action: Dissect human or animal detrusor muscle into longitudinal strips (approximately 2x10 mm).

-

Causality: The longitudinal orientation aligns with the primary axis of the smooth muscle fibers. This ensures that the isometric tension transducer captures the maximum physiological force generated by the sliding filaments.

Step 2: Equilibration in Krebs-Henseleit Solution

-

Action: Suspend the strips in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g for 60 minutes.

-

Causality: The specific gas mixture interacts with the bicarbonate in the buffer to maintain a strict physiological pH of 7.4. The 60-minute equilibration at 1.0 g tension allows the tissue to stretch to its optimal length-tension relationship (

), stabilizing spontaneous myogenic activity before any drug is introduced.

Step 3: Agonist Dose-Response (Baseline)

-

Action: Construct a cumulative concentration-response curve using carbachol (0.001–1000 µmol/L)[4].

-

Causality: We utilize carbachol rather than endogenous acetylcholine because carbachol is highly resistant to hydrolysis by tissue acetylcholinesterase. This guarantees a stable, non-degrading effective concentration in the bath during the measurement window.

Step 4: Antagonist Incubation and Re-evaluation

-

Action: Wash the tissue thoroughly until baseline tension is restored. Incubate the tissue with Vamicamide (e.g., 0.01–10 µmol/L) for 30 minutes, then repeat the carbachol dose-response curve[4].

-

Causality: A 30-minute pre-incubation is mandatory to ensure steady-state receptor occupancy by the antagonist. The resulting rightward shift of the carbachol curve is then plotted on a Schild regression to calculate the exact pA₂ value.

Step-by-step workflow for in vitro organ bath evaluation of detrusor contractility.

Clinical Translation and Development Trajectory

Despite its elegant pharmacological profile—combining M3 receptor selectivity with pharmacokinetic tissue accumulation in the bladder[3]—Vamicamide's clinical journey was ultimately halted. The drug successfully advanced through clinical trials, reaching the New Drug Application (NDA) phase in Japan for urinary incontinence[4],[1]. However, development was discontinued[4].

From a translational perspective, the discontinuation highlights a persistent challenge in OAB drug development: even with tissue-selective accumulation, completely isolating muscarinic antagonism to the bladder without triggering systemic side effects (such as salivary gland M3-mediated dry mouth or intestinal M3-mediated constipation) is exceedingly difficult[3]. This limitation paved the way for alternative mechanisms, such as beta-3 adrenergic receptor agonists, which promote detrusor relaxation during the storage phase without engaging the muscarinic pathways.

References

1.[4] Title: Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL: [Link]

2.[1] Title: Vamicamide - Wikipedia Source: wikipedia.org URL: [Link]

3.[3] Title: Muscarinic Receptor Agonists and Antagonists - MDPI Source: mdpi.com URL: [Link]

4.[2] Title: Neurophysiology of Lower Urinary Tract Function and Dysfunction - PMC Source: nih.gov URL: [Link]

Sources

current literature review on Vamicamide efficacy for neurogenic bladder

Vamicamide in the Management of Neurogenic Bladder: A Technical Whitepaper on Receptor Selectivity, Urodynamic Efficacy, and Clinical Translation

Executive Summary

Neurogenic bladder (NB) dysfunction, particularly neurogenic detrusor overactivity (NDO), presents a profound clinical challenge often resulting from spinal cord injury, multiple sclerosis, or diabetic cystopathy. While non-selective antimuscarinics like oxybutynin have served as the historical standard of care, their systemic side effect profiles (e.g., xerostomia, cognitive impairment, tachycardia) severely limit long-term patient compliance. Vamicamide (FK-176), an orally active competitive muscarinic acetylcholine receptor (mAChR) antagonist, has emerged as a compelling pharmacological alternative[1]. This whitepaper synthesizes current literature to evaluate vamicamide’s mechanistic rationale, preclinical urodynamic efficacy, and clinical trial methodologies, providing an authoritative guide for researchers and drug development professionals.

Mechanistic Rationale: Receptor Affinity and Pharmacokinetic Tissue Selectivity

The detrusor smooth muscle is heavily innervated by parasympathetic fibers that release acetylcholine (ACh). ACh primarily binds to M2 and M3 muscarinic receptors on the bladder wall. Although M2 receptors outnumber M3 receptors, it is the M3 subtype that directly mediates detrusor contraction via the Gq-protein coupled phospholipase C (PLC) pathway.

Vamicamide exhibits a targeted anti-bladder spasm effect by acting as a competitive M3 receptor antagonist, demonstrating a potent binding affinity with a pA2 value of 6.82 in isolated bladder tissue[1]. However, the true causality behind vamicamide's therapeutic index is driven not solely by absolute receptor subtype selectivity, but by its distinct pharmacokinetic profile. In vivo, vamicamide is highly concentrated in the urinary bladder prior to excretion, allowing it to exert a localized spasmolytic action[2]. This tissue-specific accumulation explains why vamicamide bypasses the systemic anticholinergic burden (such as salivary gland M3 blockade leading to dry mouth) that plagues legacy agents[3].

Fig 1: Vamicamide competitive antagonism of the M3 muscarinic receptor signaling pathway.

Preclinical Urodynamic Profiling: Validating Efficacy in Denervated Models

To accurately assess a compound's efficacy for neurogenic bladder, the experimental model must replicate the pathological loss of supraspinal or sympathetic inhibitory control. Hypogastric nerve transection in canine and rodent models effectively removes sympathetic inhibition, leaving parasympathetic (pelvic nerve) drive unopposed. This results in a hyperreflexic bladder with a capacity reduced by >50% compared to sham-operated controls, accurately phenotyping NDO[4].

Protocol 1: In Vivo Cystometrography in Conscious Neurogenic Models

Rationale: Anesthetized models suppress cortical and spinal micturition reflexes, confounding urodynamic readouts. Conscious cystometrography is mandatory to generate self-validating, artifact-free data that truly reflects the drug's impact on reflex arcs.

-

Model Induction: Perform bilateral transection of the hypogastric nerves under isoflurane anesthesia to induce neurogenic detrusor overactivity. Include a sham-operated cohort to serve as a negative control[4].

-

Catheterization: Surgically implant a polyethylene catheter into the bladder dome via a suprapubic incision. Tunnel the catheter subcutaneously to the dorsal neck to prevent animal interference.

-

Surgical Recovery: Allow a minimum 7-day recovery period to ensure the complete washout of anesthetic agents and the stabilization of the neurogenic hyperreflexic phenotype.

-

Baseline Cystometry: Place the conscious animal in a restraining cage. Infuse physiological saline at a constant rate (e.g., 0.1 mL/min for rats) while continuously recording intravesical pressure. Establish baseline Bladder Volume Capacity (BVC) and Micturition Pressure (MP).

-

Drug Administration: Administer vamicamide orally via gavage. The oral route is critical to validate the drug's pharmacokinetic tissue-targeting mechanism (bladder accumulation post-absorption)[2].

-

Efficacy Readout: Record urodynamic parameters for 2-4 hours post-dose. Efficacy is defined as a statistically significant increase in BVC without a concomitant increase in residual volume or a decrease in MP.

Fig 2: Preclinical workflow for conscious cystometrography in neurogenic bladder models.

Quantitative Efficacy Data

Preclinical investigations by Yamamoto et al. demonstrated that vamicamide effectively restores bladder capacity in neurogenic models without compromising the detrusor's ability to generate sufficient voiding pressure[4]. This is a critical differentiation from non-selective smooth muscle relaxants that often induce dangerous urinary retention in neurogenic patients.

Table 1: Comparative Urodynamic Efficacy of Vamicamide vs. Oxybutynin in Neurogenic Models

| Animal Model (Pathology) | Treatment Arm | Dose (Oral) | Bladder Capacity vs. Baseline | Micturition Pressure | Residual Urine Volume |

| Dog (Hypogastric Transection) | Vamicamide | 0.32 mg/kg | Significant Increase | No Change | No Change |

| Dog (Hypogastric Transection) | Vamicamide | 1.0 mg/kg | Significant Increase | No Change | No Change |

| Dog (Hypogastric Transection) | Oxybutynin | 0.10 mg/kg | Significant Increase | No Change | No Change |

| Rat (Nuclei Basalis Lesion) | Vamicamide | 0.32 mg/kg | Significant Increase | No Change | N/A |

| Rat (Nuclei Basalis Lesion) | Oxybutynin | 0.10 mg/kg | Significant Increase | No Change | N/A |

Data synthesized from Yamamoto et al. (1995)[4]. Note that vamicamide achieves comparable efficacy to oxybutynin but relies on localized tissue accumulation to minimize systemic toxicity.

Clinical Translation: Phase II Trial Methodologies

The transition from preclinical models to human efficacy requires rigorous clinical trial design to prove that the localized spasmolytic action translates to symptom relief. Kumazawa et al. conducted a late-phase II, multi-center, double-blind, placebo-controlled clinical evaluation of vamicamide (FK176) in patients suffering from neurogenic or unstable bladder[5][6].

Protocol 2: Clinical Evaluation of Vamicamide for Neurogenic Bladder

Rationale: To isolate the drug's effect on involuntary detrusor contractions while strictly monitoring for systemic anticholinergic adverse events (AEs), thereby proving the pharmacokinetic selectivity hypothesis in humans.

-

Patient Stratification: Enroll patients (e.g., N=96) with urodynamically confirmed neurogenic detrusor overactivity (e.g., secondary to spinal cord injury) who complain of urinary frequency, urgency, or incontinence[5].

-

Washout Period: Mandate a 14-day washout of all prior anticholinergic or antispasmodic medications to establish a true symptomatic baseline and prevent drug-drug interactions.

-

Dosing Regimen: Randomize patients into ascending dose cohorts (12 mg, 24 mg, and 36 mg daily) versus a placebo arm for a 2-week duration[5].

-

Primary Endpoints (Urodynamic & Symptomatic):

-

Change in maximum cystometric capacity (MCC) via standard clinical urodynamics.

-

Reduction in daily micturition frequency and urgency incontinence episodes (quantified via 3-day patient voiding diaries).

-

-

Safety Monitoring: Quantify residual urine volume via post-void ultrasound to ensure the drug does not induce urinary retention. Monitor and grade occurrences of xerostomia and constipation to validate the reduction in systemic M3 blockade.

Conclusion

Vamicamide represents a pharmacologically optimized approach to managing neurogenic bladder. By leveraging favorable pharmacokinetics that concentrate the drug within the bladder tissue, it achieves potent M3 receptor antagonism at the detrusor level while mitigating systemic side effects[2]. Both rigorous preclinical denervation models and phase II clinical data validate its ability to significantly increase bladder capacity without impairing the necessary micturition pressure[4][5]. For drug development professionals, vamicamide underscores the importance of pharmacokinetic distribution—not just receptor binding affinity—in designing the next generation of urological therapeutics.

References

-

Muscarinic Receptor Agonists and Antagonists MDPI URL:[Link]

-

Muscarinic Receptor Agonists and Antagonists SciSpace URL:[Link]

-

A Model for Predicting the Amount of Urine in the Bladder Based on App-generated Tracking Data ResearchGate URL:[Link]

-

Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency PubMed (National Institutes of Health) URL:[Link]

-

Drugs for the Treatment of Overactive Bladder (OAB) Syndrome Ontario Drug Policy Research Network (ODPRN) URL:[Link]

Sources

Methodological & Application

Application Note: Preparation of Vamicamide Dosage Formulations for In Vivo Animal Models

Introduction & Pharmacological Context

Vamicamide (FK-176) is a potent, selective muscarinic acetylcholine receptor (mAChR) antagonist primarily developed for the treatment of urinary frequency and incontinence. Unlike non-selective anticholinergics (e.g., oxybutynin), Vamicamide exhibits a favorable selectivity profile for the urinary bladder over the salivary glands, reducing xerostomia (dry mouth) side effects.

Critical Experimental Constraint: In preclinical models of bladder dysfunction (e.g., cystometry in conscious rats), the choice of vehicle is paramount. Common co-solvents like Dimethyl Sulfoxide (DMSO) or high concentrations of Ethanol can act as bladder irritants, inducing cystitis-like reflex contractions that directly confound the antimuscarinic efficacy readout.

This guide provides scientifically grounded protocols for preparing Vamicamide formulations that maintain physiological inertness while ensuring solubility and stability.

Physicochemical Profile & Solubility Strategy[1][2]

Understanding the molecule is the first step to successful formulation.

| Property | Data | Implication for Formulation |

| Chemical Name | (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide | Contains basic nitrogen centers (tertiary amine & pyridine). |

| Molecular Weight | ~297.4 g/mol | Small molecule, rapidly diffusible. |

| pKa | ~9.2 (Basic) | Highly ionized at physiological pH (7.4); solubility increases significantly at acidic pH. |

| Solubility (Free Base) | Low in neutral water; Soluble in Methanol, Ethanol, dilute Acid. | Requires pH adjustment or co-solvents for aqueous solution. |

| Solubility (HCl Salt) | Soluble in Water/Saline.[1] | Preferred for IV/IP administration. |

Formulation Decision Matrix

The following logic gate determines your preparation strategy based on the available compound form and intended route of administration.

Figure 1: Decision tree for selecting the appropriate Vamicamide formulation method.

Detailed Experimental Protocols

PROTOCOL A: Direct Dissolution (For Vamicamide Salts)

Best for: Intravenous (IV), Intraperitoneal (IP), and Oral (PO) studies where the commercially acquired compound is Vamicamide Hydrochloride.

Reagents:

-

Vamicamide HCl

-

0.9% Sterile Saline (NaCl)

Procedure:

-

Calculate the required concentration (e.g., for a 10 mg/kg dose in a 250g rat at 2 mL/kg volume, concentration = 5 mg/mL).

-

Weigh the Vamicamide HCl powder.

-

Add 80% of the final volume of 0.9% Saline.

-

Vortex gently until fully dissolved (usually rapid).

-

Q.S. (Quantum Satis) to final volume with Saline.

-

Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

-

Why PES? It has low protein/drug binding compared to Nylon.

-

PROTOCOL B: In Situ Salt Formation (For Free Base)

Best for: IV/IP administration when only Free Base is available. This method converts the base to a soluble salt without using toxic organic solvents.

Reagents:

-

Vamicamide (Free Base)

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

Phosphate Buffered Saline (PBS) or 0.9% Saline[2]

-

pH Meter (Micro-probe recommended)

Procedure:

-

Weighing: Weigh the Free Base into a sterile glass vial.

-

Acidification: Add a minimal volume of 1N HCl dropwise.

-

Stoichiometry: You need a 1:1 molar ratio. For 297 mg of Vamicamide (1 mmol), you theoretically need 1 mL of 1N HCl.

-